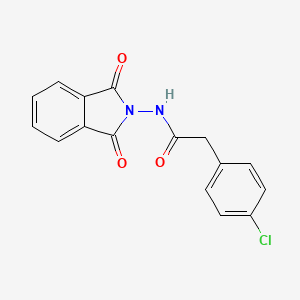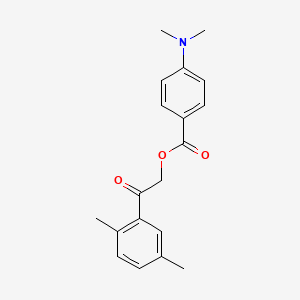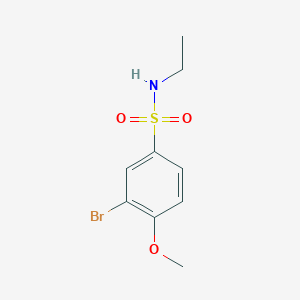
N-(4-chlorophenyl)-3-(2-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is a yellow crystalline powder with a molecular formula of C13H8ClN3O3. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(2-nitrophenyl)acrylamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. The compound binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-chlorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its ability to inhibit COX-2 enzyme activity, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, the compound has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-3-(2-nitrophenyl)acrylamide. One area of interest is the development of new drugs based on the compound for the treatment of inflammation-related diseases. Another potential direction is the study of the compound's potential applications in material science, including its use as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to determine the safety and efficacy of the compound in humans and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-3-(2-nitrophenyl)acrylamide involves the reaction between 4-chlorobenzaldehyde and 2-nitrobenzaldehyde in the presence of acetic anhydride, followed by the reaction of the resulting product with acryloyl chloride. The reaction yields the desired product in good yield and purity.
Scientific Research Applications
N-(4-chlorophenyl)-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. The compound has been shown to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of inflammation-related diseases such as arthritis and cancer.
properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-6-8-13(9-7-12)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQSTGYMOOOIG-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)

![3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5719556.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)

![3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5719596.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)
